4-benzyl-9-bromo-3,4-dihydro-1,4-benzoxazepine-5 (2H)-one
Overview
Description
4-benzyl-9-bromo-3,4-dihydro-1,4-benzoxazepine-5 (2H)-one is a synthetic organic compound belonging to the benzoxazepine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a benzyl group, a bromine atom, and a dihydrobenzoxazepine core, makes it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-9-bromo-3,4-dihydro-1,4-benzoxazepine-5 (2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a benzyl-substituted aniline and a brominated phenol, the compound can be synthesized through a series of steps involving halogenation, nucleophilic substitution, and cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-9-bromo-3,4-dihydro-1,4-benzoxazepine-5 (2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while substitution could result in azide or thiol derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for treating diseases.
Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-benzyl-9-bromo-3,4-dihydro-1,4-benzoxazepine-5 (2H)-one would depend on its specific biological target. Generally, compounds in this family may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-benzyl-3,4-dihydro-1,4-benzoxazepine-5 (2H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
9-bromo-3,4-dihydro-1,4-benzoxazepine-5 (2H)-one: Lacks the benzyl group, potentially altering its chemical properties and applications.
Uniqueness
The presence of both the benzyl group and the bromine atom in 4-benzyl-9-bromo-3,4-dihydro-1,4-benzoxazepine-5 (2H)-one makes it unique compared to its analogs
Properties
IUPAC Name |
4-benzyl-9-bromo-2,3-dihydro-1,4-benzoxazepin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2/c17-14-8-4-7-13-15(14)20-10-9-18(16(13)19)11-12-5-2-1-3-6-12/h1-8H,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGYOZXJQDMLBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2Br)C(=O)N1CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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